Regaloside E

Antioxidant DPPH Assay ABTS Assay

This is the definitive reference standard for authenticating Lilium lancifolium. Regaloside E is a species-specific marker completely absent in L. brownii, making it essential for detecting adulteration. It is the optimal quantitative marker due to its high abundance (3.04 mg/g) and belongs to a high-activity antioxidant cluster (IC50: 46.6 μM). Procure to ensure botanical identity compliance and assay reproducibility.

Molecular Formula C20H26O12
Molecular Weight 458.4 g/mol
Cat. No. B14089281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegaloside E
Molecular FormulaC20H26O12
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(COC(=O)C=CC1=CC(=C(C=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15+,17+,18-,19+,20+/m0/s1
InChIKeyBTRIXFBTQFTXAB-SGKFEUNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Regaloside E Procurement: A Phenylpropanoid Glycerol Glucoside Marker for Lily-Derived Research


Regaloside E (CAS 123134-21-4, C20H26O12, MW 458.41) is a phenylpropanoid glycerol glucoside isolated from Lilium species, most notably Lilium lancifolium Thunb. [1]. It is recognized as a major bioactive constituent within the regaloside family alongside regalosides A, B, C, F, H, I, and K, and serves as a specific analytical marker for the quality control of Lily bulb preparations [2].

Why Generic Phenylpropanoid Substitution Fails: Evidence-Based Constraints of Regaloside E


Generic substitution within the regaloside class or with broader phenylpropanoid pools is scientifically unjustified due to extreme interspecies variability in regaloside profiles and discrete antioxidant efficacy gradients. Metabolomic analyses reveal that Regaloside E is completely absent in certain medicinal Lilium species (e.g., L. brownii), rendering it a species-specific marker rather than a ubiquitous phytochemical [1]. Furthermore, head-to-head antioxidant screening establishes a clear efficacy hierarchy among regalosides, wherein Regaloside E resides in the high-activity cluster (with C and K), distinct from the significantly weaker activities exhibited by regalosides A, B, F, H, and I [2]. Consequently, substituting Regaloside E with a structurally related but functionally divergent analog or an undefined lily extract would compromise assay reproducibility and invalidate comparative bioactivity studies.

Quantitative Differentiation Guide: Regaloside E vs. Analogues


Regaloside E Exhibits Superior Antioxidant Potency vs. Major Regaloside Analogues

In a 2024 HPLC-PDA study evaluating isolated compounds from Lilium lancifolium, Regaloside E exhibited substantially greater antioxidant activity than regalosides A, B, F, H, and I. The study quantitatively established a distinct efficacy tier, placing Regaloside E alongside regalosides C and K in the high-activity cluster [1].

Antioxidant DPPH Assay ABTS Assay

Regaloside E as a Species-Specific Authentication Marker for L. lancifolium

Comparative metabolomic and transcriptomic analysis of the two most widely used medicinal lily species, L. lancifolium and L. brownii, revealed a critical qualitative difference: Regaloside C and E were not detected in L. brownii bulbs, despite being prominent in L. lancifolium [1].

Metabolomics Quality Control Species Authentication

Regaloside E as a Major Quantitative Constituent in L. lancifolium Bulb Extracts

Quantitative extraction studies from Lilium lancifolium bulbs demonstrate that Regaloside E is a dominant phenylpropanoid constituent, occurring at substantially higher abundance than co-occurring regalosides B and C. In a validated DES extraction protocol, the extracted amount of Regaloside E reached 3.04 ± 0.38 mg/g dry weight, compared to 0.31 ± 0.06 mg/g for Regaloside B and 0.29 ± 0.03 mg/g for Regaloside C [1].

Quantitative Analysis Extraction Yield Phytochemistry

Regaloside E Belongs to a Distinct High-Activity Antioxidant Cluster Within Its Class

Systematic evaluation of eight regaloside marker compounds (A, B, C, E, F, H, I, K) using both DPPH and ABTS assays revealed that only regalosides C, E, and K exhibited significant antioxidant effects, whereas regalosides A, B, F, H, and I showed weak to negligible activity [1]. This categorical distinction establishes Regaloside E as part of an elite functional subset within the broader regaloside structural family.

Antioxidant Class Comparison Structure-Activity Relationship

Procurement-Driven Application Scenarios for Regaloside E


Phytochemical Authentication and Adulteration Detection of L. lancifolium Herbal Materials

Regaloside E serves as a species-specific positive marker for L. lancifolium authentication. As demonstrated by metabolomic data, Regaloside E is present in L. lancifolium but completely absent in the commonly substituted L. brownii [1]. Analytical laboratories and quality control units in the herbal medicine industry should procure high-purity Regaloside E reference standards to establish validated HPLC/UPLC methods for detecting adulteration and ensuring botanical identity compliance.

Standardization and Quantitative Assay Development for Lily Bulb Nutraceuticals

Given its abundance as a major phenylpropanoid constituent in L. lancifolium bulbs (extracted content: 3.04 ± 0.38 mg/g, approximately 10-fold higher than regalosides B and C) [2], Regaloside E is an optimal candidate for use as a quantitative marker compound in the standardization of lily bulb extracts destined for functional foods, dietary supplements, or cosmetic formulations. Procurement of Regaloside E analytical standards enables accurate batch-to-batch quantification and potency claims.

Focused Antioxidant Lead Discovery and SAR Studies

Head-to-head comparative antioxidant screening establishes that Regaloside E belongs to a distinct high-activity cluster within the regaloside family, alongside regalosides C and K, and exhibits quantifiably superior DPPH radical scavenging (IC50: 46.6 μM) relative to Regaloside K (66.1 μM) and other analogues [3]. Medicinal chemistry and natural product pharmacology programs should prioritize the procurement of Regaloside E for structure-activity relationship (SAR) studies and as a benchmark control when evaluating the antioxidant potential of novel phenylpropanoid derivatives or semi-synthetic analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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